4-Formylphenyl 4-(tetradecyloxy)benzoate
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Overview
Description
4-Formylphenyl 4-(tetradecyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a benzoate group attached to a phenyl ring, which is further substituted with a formyl group and a tetradecyloxy chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-(tetradecyloxy)benzoate typically involves the esterification of 4-formylbenzoic acid with 4-(tetradecyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-(tetradecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: 4-Carboxyphenyl 4-(tetradecyloxy)benzoate.
Reduction: 4-Hydroxymethylphenyl 4-(tetradecyloxy)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl 4-(tetradecyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-(tetradecyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the compound’s lipophilic tetradecyloxy chain allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Formylphenyl benzoate
- 4-(Tetradecyloxy)benzoic acid
- 4-Formylbenzoic acid
- 4-(Tetradecyloxy)phenol
Uniqueness
4-Formylphenyl 4-(tetradecyloxy)benzoate is unique due to its combination of a formyl group and a long tetradecyloxy chain. This structural feature imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form liquid crystalline phases. These properties make it a valuable compound for applications in advanced materials and drug development .
Properties
CAS No. |
56800-37-4 |
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Molecular Formula |
C28H38O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(4-formylphenyl) 4-tetradecoxybenzoate |
InChI |
InChI=1S/C28H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-31-26-20-16-25(17-21-26)28(30)32-27-18-14-24(23-29)15-19-27/h14-21,23H,2-13,22H2,1H3 |
InChI Key |
VGUPGIKUPLNKQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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